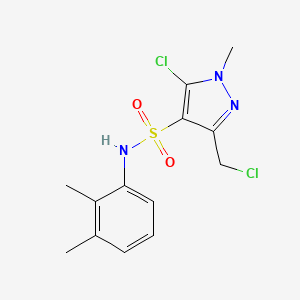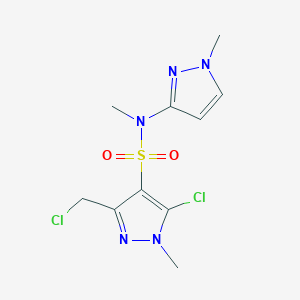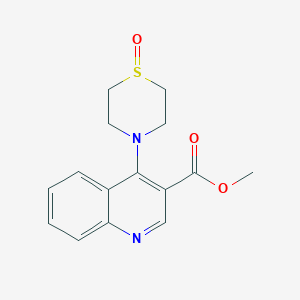![molecular formula C7H8ClIN2O B7406159 2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol](/img/structure/B7406159.png)
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring, along with an aminoethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol typically involves the halogenation of pyridine derivatives followed by the introduction of the aminoethanol group. One common method involves the reaction of 2-chloro-4-iodopyridine with ethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove halogen atoms or to modify the pyridine ring.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like sodium azide or organolithium compounds are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as amines or ethers.
科学的研究の応用
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol involves its interaction with specific molecular targets. The presence of both chlorine and iodine atoms allows for multiple pathways of chemical interactions. The aminoethanol group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s halogen atoms can participate in halogen bonding, further affecting its interactions with molecular targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-iodopyridin-3-yl)methanol
- 2-Chloro-3-iodopyridin-4-amine
- 2-Chloro-6-methylpyridin-4-yl)methanol
Uniqueness
2-[(2-Chloro-4-iodopyridin-3-yl)amino]ethanol is unique due to the combination of its halogenated pyridine ring and the aminoethanol group. This combination provides a distinct set of chemical properties and reactivity patterns that are not commonly found in other similar compounds. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
特性
IUPAC Name |
2-[(2-chloro-4-iodopyridin-3-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClIN2O/c8-7-6(10-3-4-12)5(9)1-2-11-7/h1-2,10,12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXBSYMRIBUJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-3,4,5-trimethoxy-N-[2-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7406095.png)
![N-[[1-(2-amino-5-methylbenzoyl)piperidin-2-yl]methyl]acetamide](/img/structure/B7406097.png)

![N-[[1-(2-ethenylpyrazole-3-carbonyl)piperidin-2-yl]methyl]acetamide](/img/structure/B7406117.png)
![Ethyl 3-[(4-carbamoylphenyl)methylamino]-6-cyclopropylpyridazine-4-carboxylate](/img/structure/B7406121.png)


![2,2-Difluoro-2-[3-hydroxy-1-(pyrazolo[1,5-b]pyridazine-3-carbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B7406134.png)
![methyl (2R)-2-[3-(2-bromothiophen-3-yl)propanoylamino]propanoate](/img/structure/B7406136.png)

![3-chloro-5-[[ethyl(methyl)sulfamoyl]amino]-6-fluoro-2H-indazole](/img/structure/B7406163.png)
![1-[[2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl]methyl]-3-[(2-hydroxy-1-methylcyclohexyl)methyl]urea](/img/structure/B7406168.png)
![Methyl 3-[[[2-[(dimethylamino)methyl]-1,3-oxazol-4-yl]methylcarbamoylamino]methyl]benzoate](/img/structure/B7406170.png)

